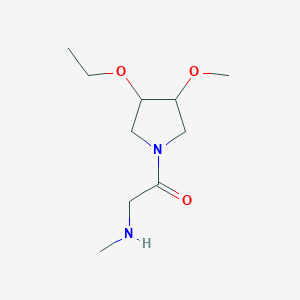
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, commonly known as EMME, is a synthetic compound with a wide range of applications in scientific research. It is commonly used as a research tool to study the effects of various drugs on the body and has been used in a variety of different experiments. EMME has been found to have a variety of biochemical and physiological effects that can be useful for further research.
Aplicaciones Científicas De Investigación
Synthesis and Neuroleptic Activity
A series of benzamides, including compounds related to 1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, were synthesized for potential neuroleptic (antipsychotic) activities. These compounds, particularly cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, demonstrated significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential as potent drugs with few side effects for the treatment of psychosis. The correlation between structure and activity highlighted in this study provides valuable insights into the design of novel neuroleptic drugs (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Catalysis and Chemical Synthesis
The compound is also relevant in catalysis and chemical synthesis research. For instance, nickel(II) complexes chelated by (amino)pyridine ligands, similar in structure to this compound, have been studied for their ability to catalyze ethylene oligomerization, producing ethylene dimers, trimers, and tetramers. These studies provide insights into the reactivity trends and influence of complex structure on ethylene oligomerization reactions, showcasing the application of such compounds in industrial catalysis (Nyamato, Ojwach, & Akerman, 2016).
Optical and Electrooptic Materials
Another research application of compounds structurally related to this compound is in the development of optical and electrooptic materials. Dibranched heterocyclic "push-pull" chromophores, exhibiting similar chemical functionalities, have been synthesized and characterized for their potential in thin-film microstructure and nonlinear optical response, highlighting the utility of such compounds in advanced material science and engineering (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).
Propiedades
IUPAC Name |
1-(3-ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-9-7-12(6-8(9)14-3)10(13)5-11-2/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLFSMRUYUFYRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

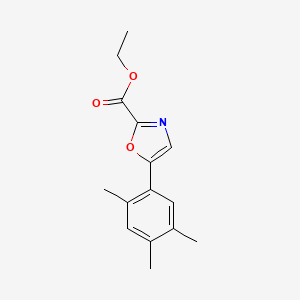
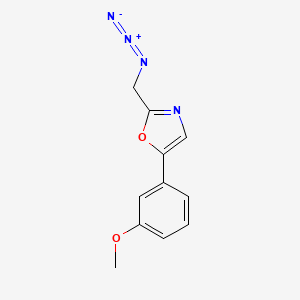


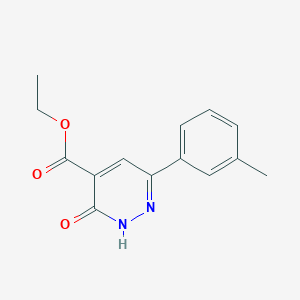
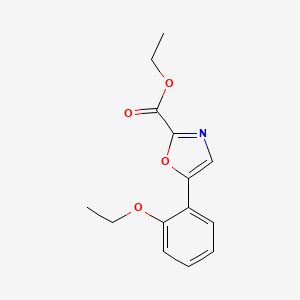
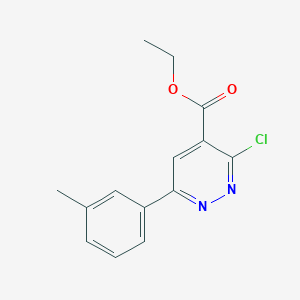
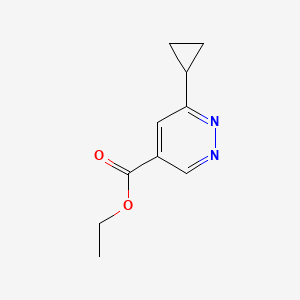
![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)
![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)



